

Application Note: Quantification of Nerolidol using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Nerolidol

Cat. No.: B1678203

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Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, is of significant interest in the pharmaceutical and fragrance industries due to its therapeutic properties and distinct aroma.^{[1][2][3]} Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific analytical technique for the detection and quantification of **nerolidol** in diverse matrices.^{[3][4]} This application note provides a detailed protocol for the analysis of **nerolidol** using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodologies presented are applicable to various sample types, including biological fluids and plant extracts.

Introduction

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is recognized for its potential anti-tumor, anti-bacterial, and anti-parasitic activities. It is also utilized as a skin penetration enhancer in transdermal drug delivery systems. Accurate and reliable quantification of **nerolidol** is crucial for pharmacokinetic studies, quality control of essential oils, and formulation development. GC-MS offers excellent chromatographic separation and mass spectrometric identification, making it the preferred method for analyzing volatile compounds like **nerolidol**. This document outlines a validated GC-MS method for the quantitative analysis of **nerolidol**.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is crucial for accurate quantification and depends on the sample matrix.

a) For Biological Matrices (e.g., Mouse Plasma):

This protocol is adapted from a method for the quantification of **nerolidol** in mouse plasma.

- Materials:
 - Mouse plasma samples
 - n-Hexane
 - Internal Standard (IS) stock solution (e.g., Farnesol, 2 µg/mL in n-hexane)
 - Vortex mixer
 - Centrifuge
- Procedure:
 - To 100 µL of plasma sample, add 10 µL of the internal standard stock solution.
 - Add 10 µL of n-hexane.
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
 - Centrifuge the sample at $3000 \times g$ for 10 minutes at 4°C to separate the organic and aqueous layers.
 - Carefully collect the upper organic layer (n-hexane) and transfer it to a clean autosampler vial for GC-MS analysis.

b) For Plant Materials (e.g., Teas):

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free technique ideal for volatile compounds in solid matrices.

- Materials:
 - Tea sample (ground)
 - Saturated sodium chloride (NaCl) solution
 - SPME fiber assembly (e.g., with a suitable coating like PDMS/DVB)
 - Heated magnetic stirrer or water bath
 - 20 mL headspace vials with septa
- Procedure:
 - Weigh 0.2 g of the ground tea sample into a 20 mL headspace vial.
 - Add 5 mL of saturated NaCl solution to the vial. The salt increases the volatility of the analytes.
 - Seal the vial with a septum cap.
 - Place the vial in a heated water bath or on a heated magnetic stirrer set to the optimized extraction temperature (e.g., 80°C).
 - Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) with continuous stirring.
 - After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following tables summarize the instrumental parameters for the GC-MS analysis of **nerolidol**.

Table 1: Gas Chromatography (GC) Conditions

Parameter	Condition for Plasma Analysis	Condition for Tea Analysis (adapted from)
GC System	Agilent 7890A GC or equivalent	Agilent 7890A GC or equivalent
Column	TR-5MS (30 m x 0.25 mm, 0.25 µm)	DB-5 (30 m x 0.25 mm, 0.25 µm)
Injector Temperature	220°C	250°C
Injection Mode	Splitless	Splitless (for SPME)
Carrier Gas	Helium	Helium or Nitrogen
Flow Rate	1 mL/min	3.0 mL/min (N2)
Oven Program	60°C (1 min), then 40°C/min to 220°C (2 min)	50°C, then 20°C/min to 160°C (5 min), then 30°C/min to 250°C (4 min)
Total Run Time	7 min	~18.7 min

Table 2: Mass Spectrometry (MS) Conditions

Parameter	Condition
MS System	Agilent 5975C MS or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	200°C
Transfer Line Temperature	280°C
Acquisition Mode	Full Scan (m/z 20-300) or Selected Ion Monitoring (SIM)
Monitored Ions (SIM)	m/z 93, 161 for nerolidol and farnesol

Quantitative Data Summary

The following tables present the quantitative performance of the described methods.

Table 3: Method Validation for **Nerolidol** in Mouse Plasma

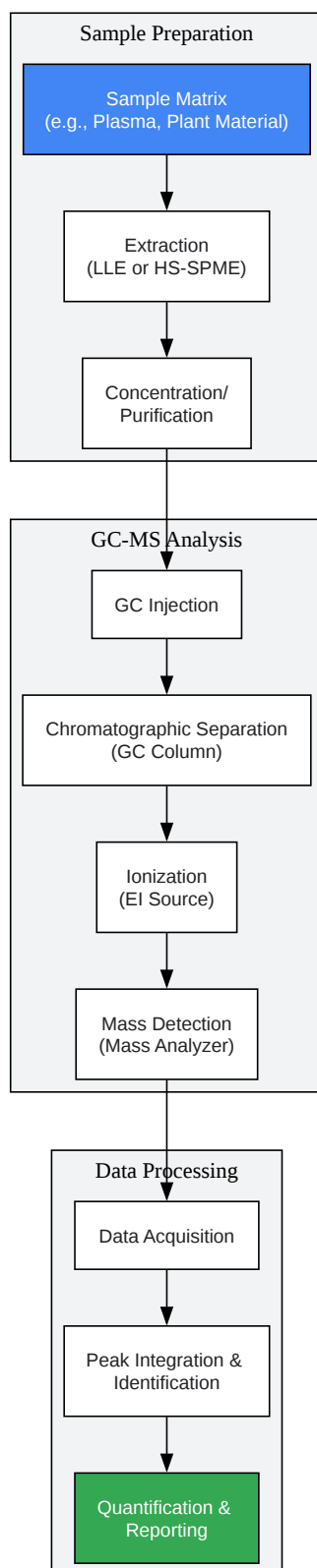
Parameter	Value
Linearity Range	0.010 - 5 µg/mL
Correlation Coefficient (r)	> 0.99
Limit of Detection (LOD)	0.0017 µg/mL
Limit of Quantification (LOQ)	0.0035 µg/mL

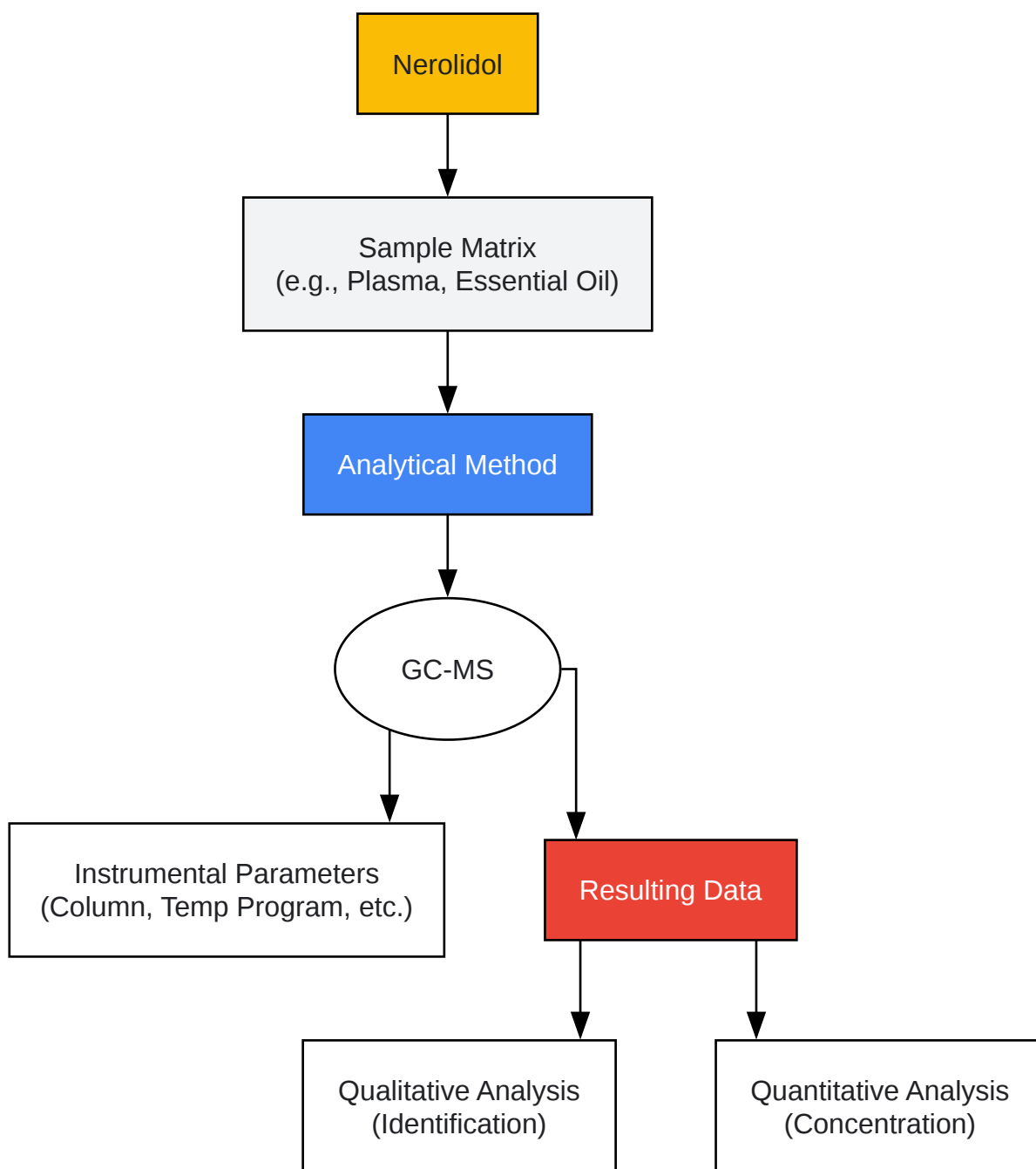
Table 4: Method Validation for **Nerolidol** in Tea (HS-SPME-GC-FID)

Parameter	Value
Linearity Range	2.7 - 1360 ng/g
Limit of Detection (LOD)	0.3 ng/g
Average Recovery	78.7 - 106%

Experimental Workflow and Diagrams

The overall workflow for the GC-MS analysis of **nerolidol** is depicted below.





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